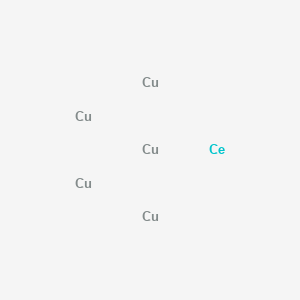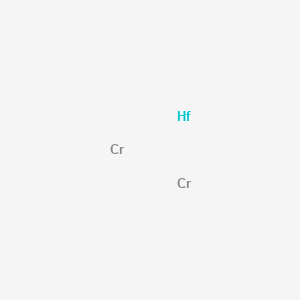![molecular formula C16H36S2Sn B14717764 Dibutyl[bis(tert-butylsulfanyl)]stannane CAS No. 13371-41-0](/img/structure/B14717764.png)
Dibutyl[bis(tert-butylsulfanyl)]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C16H36S2Sn It is characterized by the presence of two butyl groups and two tert-butylsulfanyl groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:
Bu2SnCl2+2(t-BuS)H→Bu2Sn(S-t-Bu)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Comparison
Dibutyl[bis(tert-butylsulfanyl)]stannane is unique due to the presence of tert-butylsulfanyl groups, which impart distinct chemical properties compared to other dibutyltin compounds. These properties include increased steric hindrance and altered reactivity, making it suitable for specific applications where other compounds may not be effective.
Properties
CAS No. |
13371-41-0 |
|---|---|
Molecular Formula |
C16H36S2Sn |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
dibutyl-bis(tert-butylsulfanyl)stannane |
InChI |
InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
CPYBDUQFAZZBJF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


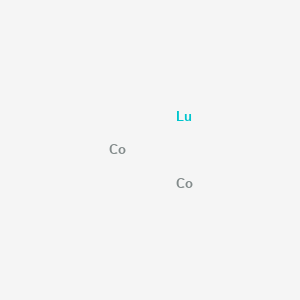


![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

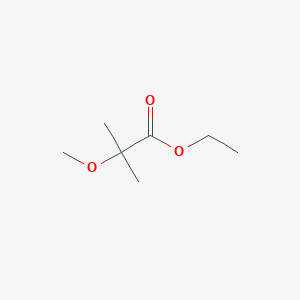
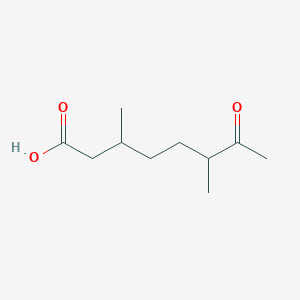

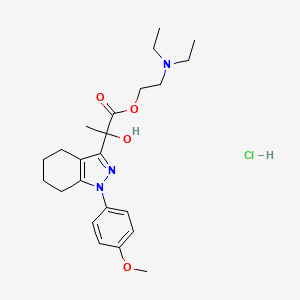
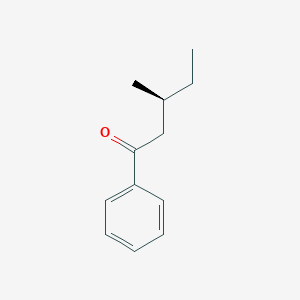
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

